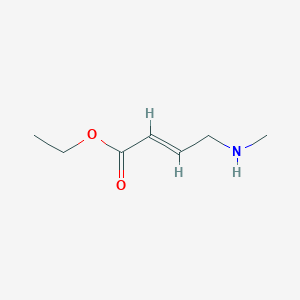

(E)-Ethyl 4-(Methylamino)but-2-enoate

CAS No.:

Cat. No.: VC18014875

Molecular Formula: C7H13NO2

Molecular Weight: 143.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13NO2 |

|---|---|

| Molecular Weight | 143.18 g/mol |

| IUPAC Name | ethyl (E)-4-(methylamino)but-2-enoate |

| Standard InChI | InChI=1S/C7H13NO2/c1-3-10-7(9)5-4-6-8-2/h4-5,8H,3,6H2,1-2H3/b5-4+ |

| Standard InChI Key | WUOJOCFGEVRKJF-SNAWJCMRSA-N |

| Isomeric SMILES | CCOC(=O)/C=C/CNC |

| Canonical SMILES | CCOC(=O)C=CCNC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, ethyl (E)-4-(methylamino)but-2-enoate, reflects its ester functional group (), conjugated double bond (), and methylamino () substituent. The E-configuration of the double bond positions the methylamino group trans to the ester moiety, a critical feature influencing its reactivity .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 143.18 g/mol | |

| CAS Number | 1259015-90-1 | |

| SMILES Notation | ||

| InChI Key | WUOJOCFGEVRKJF-SNAWJCMRSA-N |

The conjugated system between the double bond and ester group allows for resonance stabilization, enhancing electrophilicity at the β-carbon. This electronic profile facilitates Michael additions, cycloadditions, and nucleophilic attacks, which are exploited in synthetic routes .

Spectroscopic Characterization

While experimental spectral data (e.g., , , IR) for this specific compound are not publicly available in the cited sources, analogous α,β-unsaturated esters typically exhibit characteristic signals:

Synthesis and Manufacturing

Synthetic Pathways

The most cited synthesis, reported by Bandini et al. (2010), involves a stereoselective condensation between ethyl acrylate and methylamine derivatives under controlled conditions . A representative route includes:

-

Mannich Reaction: Condensation of ethyl acetoacetate with methylamine and formaldehyde to form a β-amino ketone intermediate.

-

Dehydration: Acid-catalyzed elimination of water to generate the α,β-unsaturated ester .

Alternative methods may employ Wittig olefination or Horner-Wadsworth-Emmons reactions to install the double bond with high E-selectivity.

Table 2: Comparative Synthesis Strategies

| Method | Yield (%) | Stereoselectivity | Key Advantage |

|---|---|---|---|

| Mannich-Dehydration | 65–75 | >90% E | Scalability |

| Wittig Olefination | 50–60 | >95% E | Functional Group Tolerance |

Industrial Production

As a custom synthesis product , (E)-Ethyl 4-(methylamino)but-2-enoate is manufactured on-demand under stringent regulatory controls. Key considerations include:

-

Storage: Limited shelf life necessitates cold storage (2–8°C) under inert atmospheres .

-

Transport: Classified as a controlled substance, requiring specialized permits for international shipping .

Applications in Organic Synthesis

As a Michael Acceptor

The electron-deficient double bond readily undergoes Michael additions with nucleophiles (e.g., enolates, amines). For example, reaction with malononitrile yields γ-amino-β-cyano esters, precursors to pyridine derivatives .

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions with dienes to form six-membered nitrogen-containing rings. These adducts serve as intermediates in alkaloid synthesis .

Pharmaceutical Intermediates

Its structural motifs are valuable in drug discovery:

-

Anticancer Agents: Functionalization of the amino group generates kinase inhibitors.

-

Antivirals: Incorporation into peptidomimetics targeting viral proteases .

Comparison with Structural Analogs

Ethyl 4,4,4-Trifluoro-3-(methylamino)but-2-enoate

The trifluoromethyl derivative (CAS 507448-65-9) shares a similar backbone but exhibits enhanced electrophilicity due to the electron-withdrawing group. This modification increases reactivity in conjugate additions but reduces stability under basic conditions.

Table 3: Property Comparison

| Property | (E)-Ethyl 4-(Methylamino)but-2-enoate | Trifluoro Analog |

|---|---|---|

| Molecular Weight | 143.18 g/mol | 197.15 g/mol |

| Reactivity | Moderate | High |

| Storage Stability | 6–12 months | 3–6 months |

Future Directions and Research Opportunities

Catalytic Asymmetric Synthesis

Developing enantioselective routes to access chiral γ-amino esters remains an open challenge. Organocatalytic strategies using proline-derived catalysts show promise for achieving high enantiomeric excess .

Green Chemistry Approaches

Replacing traditional solvents (e.g., DCM, THF) with bio-based alternatives (e.g., cyclopentyl methyl ether) could enhance the sustainability of large-scale production .

Biomedical Applications

Exploration of this compound’s bioactivity, particularly in antimicrobial and anti-inflammatory assays, is warranted given the pharmacological relevance of γ-amino acid derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume